Sebacoyl chloride

Overview

Description

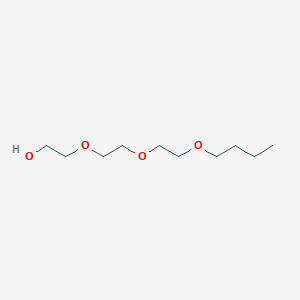

{10}\text{H}{16}\text{Cl}_2\text{O}_2 ). It is a colorless, oily liquid with a pungent odor and is soluble in hydrocarbons and ethers. Sebacoyl chloride is known for its corrosive nature and its ability to hydrolyze, releasing hydrogen chloride .

Mechanism of Action

Target of Action

Sebacoyl chloride, also known as decanedioyl dichloride, primarily targets the formation of polyamide microcapsules . It acts as a lipophilic monomer in this process .

Mode of Action

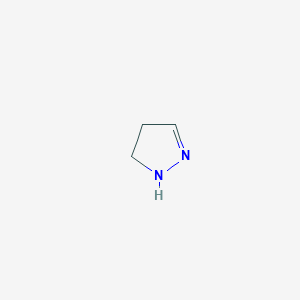

This compound interacts with its targets through an interfacial polycondensation reaction . This reaction involves the condensation of two molecules to form a larger molecule, usually with the elimination of a small molecule such as water. In the case of this compound, it reacts with compounds like hexamethylenediamine to form polyamides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process to form polyamides . The resulting polyamides can be used in various applications, including the creation of nylon-6,10 .

Pharmacokinetics

It’s important to note that this compound is a corrosive substance that can cause harm if it comes into contact with skin or if it’s ingested or inhaled .

Result of Action

The primary result of this compound’s action is the formation of polyamide microcapsules . These microcapsules have various applications, including the creation of nylon and other polymers . Additionally, this compound can be utilized in the synthesis of modified chitosan nanoparticle hydrogels with high absorption capacity and high swelling ratio for the removal of metal ions from an aqueous solution .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, it is known to be air sensitive and can react with water to produce hydrogen chloride . Therefore, it should be stored in a well-ventilated place and kept away from moisture .

Biochemical Analysis

Biochemical Properties

Sebacoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of polyamides. It interacts with hexamethylenediamine to form nylon-6,10 through an interfacial polycondensation reaction . This reaction involves the formation of amide bonds between the amine groups of hexamethylenediamine and the acyl chloride groups of this compound. The interaction is highly specific and results in the formation of long polymer chains.

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. It is known to be corrosive and can cause severe damage to cellular membranes upon contact . This compound can disrupt cell signaling pathways and gene expression by inducing oxidative stress and inflammation. The hydrolysis of this compound releases hydrogen chloride, which can further exacerbate cellular damage and affect cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. It can react with nucleophilic groups in proteins, enzymes, and other biomolecules, leading to their inactivation or modification . This compound can inhibit enzyme activity by forming stable acyl-enzyme intermediates, which prevent the normal catalytic function of the enzyme. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can hydrolyze in the presence of water, releasing hydrogen chloride . This hydrolysis can lead to a decrease in the concentration of active this compound over time. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent cellular damage and affect cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild irritation and inflammation, while higher doses can lead to severe toxicity and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxic effects at high doses include necrosis, organ damage, and systemic toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of polyamides. It interacts with enzymes such as hexamethylenediamine and other cofactors involved in polycondensation reactions . The metabolic flux of this compound can affect the levels of metabolites involved in these pathways, influencing the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich regions due to its lipophilic nature. The distribution of this compound can affect its localization and concentration within different cellular compartments, influencing its biological activity.

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm, membranes, and organelles . Its activity and function can be influenced by its subcellular localization, as it can interact with specific biomolecules in different compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its overall cellular effects.

Preparation Methods

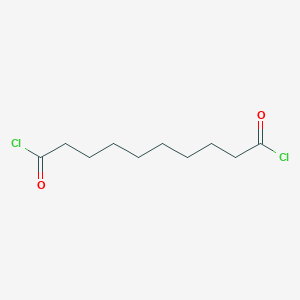

Sebacoyl chloride can be synthesized by reacting sebacic acid with an excess of thionyl chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{18}\text{O}4 + 2 \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{16}\text{Cl}_2\text{O}_2 + 2 \text{SO}_2 + 2 \text{HCl} ] Residual thionyl chloride can be removed by distillation .

In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the removal of impurities and optimizing yield through controlled reaction conditions .

Chemical Reactions Analysis

Sebacoyl chloride undergoes several types of chemical reactions, including:

-

Hydrolysis: : this compound reacts with water to form sebacic acid and hydrogen chloride. [ \text{C}{10}\text{H}{16}\text{Cl}_2\text{O}2 + 2 \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{18}\text{O}_4 + 2 \text{HCl} ]

-

Polymerization: : It reacts with hexamethylenediamine to form nylon-6,10 through a condensation polymerization reaction. [ \text{C}{10}\text{H}{16}\text{Cl}_2\text{O}_2 + \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2 \rightarrow \text{Nylon-6,10} + 2 \text{HCl} ]

-

Substitution: : this compound can undergo substitution reactions with various nucleophiles, such as alcohols and amines, to form esters and amides, respectively .

Scientific Research Applications

Sebacoyl chloride has a wide range of applications in scientific research and industry:

Polymer Chemistry: It is used in the synthesis of nylon-6,10, a type of polyamide, through interfacial polycondensation reactions.

Biobased Polyurethanes: It is used in the preparation of sebacic biscyclocarbonate, which is a precursor for biobased nonisocyanate polyurethanes.

Chemical Synthesis: This compound serves as an intermediate in various chemical syntheses, including the preparation of decanedioic acid bis-(3-dimethylamino-propyl) ester.

Comparison with Similar Compounds

Sebacoyl chloride can be compared to other di-acyl chlorides, such as adipoyl chloride and terephthaloyl chloride:

Adipoyl Chloride: Similar to this compound, adipoyl chloride is used in the synthesis of polyamides like nylon-6,6.

Terephthaloyl Chloride: This compound is used in the production of polyesters such as polyethylene terephthalate (PET).

This compound’s unique properties, such as its longer aliphatic chain, make it particularly suitable for specific applications in polymer chemistry and nanotechnology.

Properties

IUPAC Name |

decanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPOZLHMGVKUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

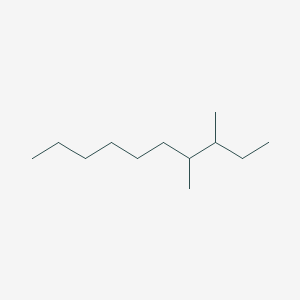

C(CCCCC(=O)Cl)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059397 | |

| Record name | Decanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Sebacoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-19-3 | |

| Record name | Sebacoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebacoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacoyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sebacoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JT2RJH7AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sebacoyl chloride?

A1: this compound has the molecular formula C10H16Cl2O2 and a molecular weight of 239.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers often employ infrared (IR) spectroscopy to characterize this compound. Characteristic peaks include those associated with the carbonyl group (C=O) and the carbon-chlorine bond (C-Cl). [, , , , , , , , ]

Q3: How does the chain length of the diacid chloride influence the properties of the resulting polyesters?

A3: Studies have shown that increasing the methylene chain length in diacid chlorides, such as going from adipoyl chloride to this compound, generally leads to a decrease in the reduced viscosity of the resulting polyesters. This suggests a decrease in the molecular weight of the polymer. [, ]

Q4: How does the choice of solvent affect the polycondensation reaction of this compound with diamines or diols?

A4: The choice of solvent significantly influences the outcome of polycondensation reactions involving this compound. For instance, polycondensation with 4,4′-biphenyldithiol was found to proceed most effectively in chloroform, yielding high molecular weight polythioesters. In contrast, other solvents resulted in lower molecular weights. []

Q5: Does this compound possess inherent catalytic activity?

A5: this compound itself does not typically exhibit catalytic properties. It primarily serves as a monomer in polymerization reactions.

Q6: Are there any reported computational studies on this compound and its derivatives?

A6: While computational studies specifically focusing on this compound are limited in the provided research, some studies utilize computational methods like molecular modeling to investigate the properties of its polymeric derivatives. [, ]

Q7: How do structural modifications of the diacid chloride affect the liquid crystalline properties of the resulting polyesters?

A7: Research indicates that incorporating unsaturated diacid chlorides, such as fumaroyl chloride, instead of saturated ones like this compound, can lead to the formation of non-mesomorphic homopolyesters. This highlights the significant role of structural features in dictating the liquid crystalline behavior of polymers. []

Q8: What strategies can improve the stability of this compound?

A8: this compound is sensitive to moisture and readily hydrolyzes. Storage under anhydrous conditions, typically under an inert atmosphere, is crucial for maintaining its stability.

Q9: What safety precautions should be taken when handling this compound?

A9: this compound is corrosive and should be handled with care. Appropriate personal protective equipment, such as gloves and eye protection, should be worn. It's essential to work in a well-ventilated area to avoid inhalation.

Q10: What is known about the biodegradability of polymers synthesized from this compound?

A10: Research has explored the synthesis of biodegradable polymers using this compound as a monomer. For example, networks derived from ring-expansion polymerization of lactones and subsequent polycondensation with this compound exhibited biodegradability. [, ]

Q11: How does the incorporation of azide groups affect the biodegradability of polyurethane elastomers derived from this compound?

A11: Studies suggest that the presence of azide groups can negatively impact the biodegradability of polyurethane elastomers, even those synthesized from biodegradable precursors like this compound. This highlights the importance of considering the impact of functional groups on the overall biodegradability of the polymer. []

Q12: Are there alternative monomers to this compound for synthesizing polyesters or polyamides?

A12: Yes, several alternative diacid chlorides can be employed, such as adipoyl chloride, terephthaloyl chloride, and isophthaloyl chloride. The choice depends on the desired properties of the final polymer. [, , , , ]

Q13: What methods are available for the disposal of this compound and its byproducts?

A13: this compound and its waste should be disposed of according to local regulations and guidelines. Hydrolysis under controlled conditions can convert it into less hazardous substances.

Q14: What analytical techniques are commonly employed to characterize polymers synthesized from this compound?

A14: Researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize polymers derived from this compound. [, , , , , , ]

Q15: What are some emerging areas of research involving this compound and its derivatives?

A15: Current research focuses on utilizing this compound in synthesizing polymers with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.